molecular formula C22H20N6OS B11468426 N'-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11468426
M. Wt: 416.5 g/mol
InChI Key: ZYZVCSDIQFPBFA-BHGWPJFGSA-N
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Description

N’-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with a unique structure that combines pyrrole and thieno[2,3-b]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of N’-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves multiple steps. One common synthetic route starts with the preparation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction yields ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which undergoes further reactions to form the desired compound .

Chemical Reactions Analysis

N’-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Scientific Research Applications

N’-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20N6OS

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(E)-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H20N6OS/c1-12-9-13(2)25-22-18(12)19(28-7-5-6-8-28)20(30-22)21(29)27-24-11-16-14(3)17(10-23)26-15(16)4/h5-9,11,26H,1-4H3,(H,27,29)/b24-11+

InChI Key

ZYZVCSDIQFPBFA-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(NC(=C3C)C#N)C)N4C=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(NC(=C3C)C#N)C)N4C=CC=C4)C

Origin of Product

United States

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